
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is a labeled amino acid derivative used in various scientific research applications. The compound features isotopic labeling with carbon-13 and nitrogen-15, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, facilitating its use in peptide synthesis and other organic transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxycarbonyl)-L-alanine-2-13C-15N typically involves the protection of L-alanine with a tert-butoxycarbonyl group. The process begins with the reaction of L-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The isotopic labeling is introduced by using carbon-13 and nitrogen-15 enriched starting materials.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems enhance the efficiency, versatility, and sustainability of the synthesis process compared to traditional batch methods .
化学反応の分析
Types of Reactions
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.
Substitution: Reagents such as di-tert-butyl dicarbonate and DMAP are used for protection, while TFA and HCl are used for deprotection.
Major Products Formed
The major products formed from these reactions include the free amino acid after deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions.
科学的研究の応用
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR spectroscopy for studying molecular structures and dynamics.
Biology: In peptide synthesis and protein engineering to study protein folding and interactions.
Medicine: In drug development and metabolic studies to trace biochemical pathways.
Industry: In the synthesis of complex organic molecules and as a standard in analytical chemistry.
作用機序
The mechanism of action of (tert-Butoxycarbonyl)-L-alanine-2-13C-15N primarily involves its role as a protected amino acid. The Boc group stabilizes the amino function, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino acid can participate in various biochemical and chemical processes. The isotopic labels (carbon-13 and nitrogen-15) allow for detailed analysis using NMR spectroscopy, providing insights into molecular interactions and dynamics .
類似化合物との比較
Similar Compounds
(tert-Butoxycarbonyl)-L-alanine: Similar in structure but without isotopic labeling.
(tert-Butoxycarbonyl)-L-valine: Another Boc-protected amino acid with a different side chain.
(tert-Butoxycarbonyl)-L-leucine: Boc-protected amino acid with a larger aliphatic side chain.
Uniqueness
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is unique due to its isotopic labeling, which makes it invaluable for NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled analogs .
特性
分子式 |
C8H15NO4 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](213C)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5+1,9+1 |
InChIキー |
QVHJQCGUWFKTSE-GWDDMYRWSA-N |
異性体SMILES |
C[13C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


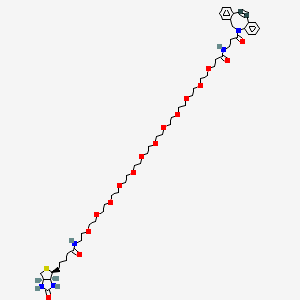
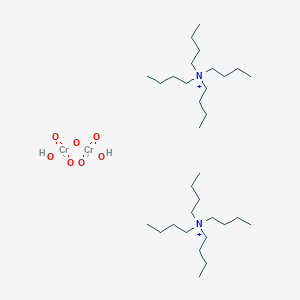

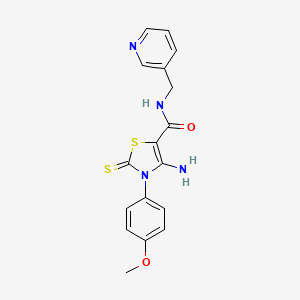

![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
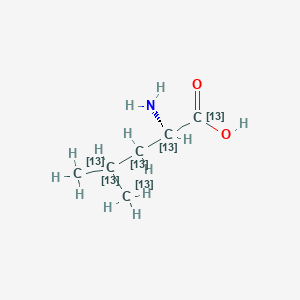
![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)
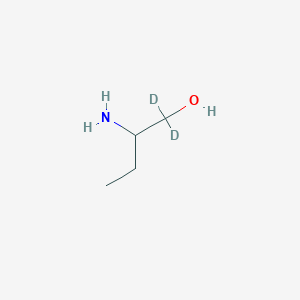

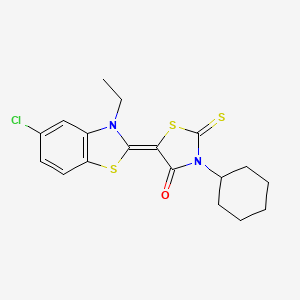
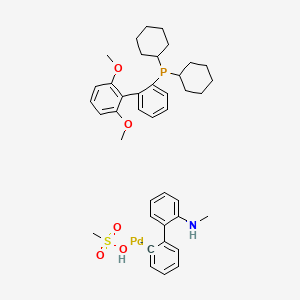

![3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide](/img/structure/B12055557.png)
